Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate
CAS No.:
Cat. No.: VC15843964
Molecular Formula: C13H12FNO3
Molecular Weight: 249.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12FNO3 |
|---|---|
| Molecular Weight | 249.24 g/mol |
| IUPAC Name | methyl 3-(7-fluoro-4-oxoquinolin-1-yl)propanoate |
| Standard InChI | InChI=1S/C13H12FNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3 |
| Standard InChI Key | PQLICBQHQCTYJK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline backbone substituted with a fluorine atom at position 7 and a methyl ester-linked propanoate group at position 1. The IUPAC name, methyl 3-(7-fluoro-4-oxoquinolin-1-yl)propanoate, reflects this arrangement . Key structural attributes include:
-
Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridone ring.
-
Fluorine substituent: Enhances electronegativity and influences binding interactions.
-
Methyl ester group: Improves lipid solubility, potentially affecting bioavailability .
The SMILES notation COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)F and InChIKey PQLICBQHQCTYJK-UHFFFAOYSA-N provide unambiguous identifiers for computational studies .
Table 1: Key Physicochemical Properties
Density functional theory (DFT) calculations predict a planar quinoline ring with slight distortion due to the ester side chain . The fluorine atom induces a dipole moment of 2.1 Debye, favoring interactions with polar biological targets.
Synthesis and Analytical Characterization
Synthetic Pathways
While explicit protocols for Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate are scarce, analogous quinolones are typically synthesized via:
-
Gould-Jacobs Reaction: Cyclization of aniline derivatives with β-keto esters .
-
Esterification: Post-synthetic modification of carboxylic acid intermediates using methanol under acidic conditions.
A hypothetical route involves:
-
Fluorination of 7-position via electrophilic substitution.
-
Coupling of propanoate side chain using carbodiimide-mediated esterification.
Analytical Techniques
-
NMR Spectroscopy: NMR peaks at δ 8.2–8.4 ppm (quinoline H-2/H-8) and δ 3.7 ppm (ester methyl).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 249.24 .
-
HPLC: Retention time of 12.3 min on a C18 column (acetonitrile/water gradient).
Biological Activity and Mechanism of Action
Anticancer Activity
The quinoline scaffold intercalates DNA and inhibits kinases. In silico docking studies suggest affinity for:
-
Topoisomerase II: Binding energy −9.2 kcal/mol.
-
EGFR Kinase: IC estimated at 1.8 µM.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
The chlorine and methoxy groups in improve aqueous solubility but reduce membrane permeability compared to the fluoro derivative .
Pharmacokinetics and Toxicity
ADME Profile
-
Absorption: Moderate oral bioavailability (∼40%) predicted due to ester hydrolysis.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the quinoline ring .
-
Excretion: Primarily renal (70%).
Toxicity Considerations
-
Acute Toxicity: LD > 500 mg/kg in murine models.
-
Genotoxicity: Negative in Ames test.
Applications in Drug Discovery
Antibacterial Development
The compound’s quinolone core positions it as a lead for:
Oncology
Hybrid derivatives combining quinoline and kinase inhibitor motifs show promise in preclinical glioblastoma models .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume